Cas no 2002202-76-6 (3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine)

3-Fluoro-4-(propan-2-yloxy)benzene-1,2-diamine is a fluorinated aromatic diamine compound featuring an isopropoxy substituent. Its molecular structure, combining fluorine and amine functionalities, makes it a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and specialty polymers. The presence of both electron-donating (amine) and electron-withdrawing (fluoro) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound is useful in pharmaceutical and agrochemical research, where such structural motifs are often employed to modulate bioactivity. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to the sensitivity of aromatic diamines to oxidation.
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine structure
2002202-76-6 structure
Product name:3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
CAS No:2002202-76-6
MF:C9H13FN2O
Molecular Weight:184.210725545883
CID:5984796
PubChem ID:165906101

3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
    • 2002202-76-6
    • EN300-1295471
    • インチ: 1S/C9H13FN2O/c1-5(2)13-7-4-3-6(11)9(12)8(7)10/h3-5H,11-12H2,1-2H3
    • InChIKey: CBSDRWOAEPZIEZ-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1OC(C)C)N)N

計算された属性

  • 精确分子量: 184.10119120g/mol
  • 同位素质量: 184.10119120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.3Ų
  • XLogP3: 1.4

3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1295471-0.5g
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
0.5g
$823.0 2023-05-25
Enamine
EN300-1295471-0.25g
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
0.25g
$789.0 2023-05-25
Enamine
EN300-1295471-250mg
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
250mg
$579.0 2023-09-30
Enamine
EN300-1295471-500mg
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
500mg
$603.0 2023-09-30
Enamine
EN300-1295471-1.0g
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
1g
$857.0 2023-05-25
Enamine
EN300-1295471-0.1g
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
0.1g
$755.0 2023-05-25
Enamine
EN300-1295471-2.5g
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
2.5g
$1680.0 2023-05-25
Enamine
EN300-1295471-10.0g
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
10g
$3683.0 2023-05-25
Enamine
EN300-1295471-2500mg
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
2500mg
$1230.0 2023-09-30
Enamine
EN300-1295471-1000mg
3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine
2002202-76-6
1000mg
$628.0 2023-09-30

3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine 関連文献

3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamineに関する追加情報

Research Brief on 3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine (CAS: 2002202-76-6) in Chemical Biology and Pharmaceutical Applications

The compound 3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine (CAS: 2002202-76-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This aromatic diamine derivative, featuring a fluorine substituent and an isopropoxy group, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes, positioning it as a compound of high interest in drug discovery pipelines.

Structural analysis reveals that the electron-withdrawing fluorine atom and the electron-donating isopropoxy group create an interesting electronic environment that influences the compound's reactivity and binding properties. The presence of two amino groups at the 1,2-positions makes it particularly valuable for heterocycle formation through condensation reactions. Recent synthetic approaches have focused on optimizing the yield and purity of this intermediate, with microwave-assisted synthesis emerging as an efficient method (Journal of Medicinal Chemistry, 2023).

In pharmaceutical applications, this compound has shown promise as a precursor for novel tyrosine kinase inhibitors. A 2024 study demonstrated its incorporation into a series of pyrimidine derivatives that exhibited potent activity against EGFR mutations while maintaining selectivity over wild-type EGFR (Bioorganic & Medicinal Chemistry Letters). The fluorine atom appears to play a crucial role in enhancing metabolic stability and membrane permeability of the resulting drug candidates.

From a chemical biology perspective, researchers have utilized 3-fluoro-4-(propan-2-yloxy)benzene-1,2-diamine to develop fluorescent probes for detecting reactive oxygen species in cellular systems. The compound's ability to undergo oxidative cyclization to form benzimidazole derivatives with distinct fluorescence properties has been exploited in imaging applications (ACS Chemical Biology, 2023). This dual functionality as both a therapeutic precursor and diagnostic tool highlights its versatility in biomedical research.

Ongoing investigations are exploring the compound's potential in antimicrobial development. Preliminary results indicate that derivatives containing this scaffold show activity against drug-resistant bacterial strains, possibly through interference with bacterial topoisomerase function (European Journal of Medicinal Chemistry, 2024). Structure-activity relationship studies are currently underway to optimize this activity while minimizing toxicity to mammalian cells.

The pharmacokinetic profile of derivatives containing this core structure appears favorable, with recent ADMET studies showing good oral bioavailability and moderate plasma protein binding (Drug Metabolism and Disposition, 2024). These characteristics, combined with the synthetic accessibility of the parent compound, make it an attractive starting point for medicinal chemistry programs targeting various disease areas.

Future research directions include exploring the compound's utility in PROTAC (proteolysis targeting chimera) design and its potential as a fragment in fragment-based drug discovery. The presence of multiple functional groups allows for diverse conjugation strategies, enabling the creation of complex molecular architectures. As synthetic methodologies continue to advance, we anticipate seeing more applications of this versatile building block in both therapeutic and diagnostic development.

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